molecular formula C11H8Cl6O4 B154967 Chlorendate dimethyl CAS No. 1773-89-3

Chlorendate dimethyl

Cat. No. B154967
CAS RN: 1773-89-3
M. Wt: 416.9 g/mol
InChI Key: MDHHRPHYYRMIPH-UHFFFAOYSA-N
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Description

Chlorendate dimethyl is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

Chlorendate dimethyl exerts its biological effects by inhibiting the activity of various enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, chlorendate dimethyl reduces inflammation and pain.

Biochemical And Physiological Effects

Chlorendate dimethyl has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species (ROS), which are implicated in various diseases such as cancer and cardiovascular disease.

Advantages And Limitations For Lab Experiments

Chlorendate dimethyl has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of chlorendate dimethyl. One area of research is the development of new polymers with unique properties using chlorendate dimethyl as a monomer. Another area of research is the development of new anti-inflammatory drugs based on chlorendate dimethyl. Additionally, there is potential for the use of chlorendate dimethyl as a pesticide in sustainable agriculture practices. Further studies are needed to fully understand the potential applications of chlorendate dimethyl in these and other fields.

Synthesis Methods

Chlorendate dimethyl is synthesized through a multi-step process that involves the reaction of chlorendic anhydride with dimethylamine. The reaction results in the formation of chlorendate dimethyl, which is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Chlorendate dimethyl has been extensively studied for its potential applications in various fields such as materials science, pharmaceuticals, and agriculture. In materials science, chlorendate dimethyl has been used as a monomer to synthesize various polymers with unique properties such as high thermal stability and mechanical strength. In pharmaceuticals, chlorendate dimethyl has been studied for its potential to inhibit the growth of cancer cells and as an anti-inflammatory agent. In agriculture, chlorendate dimethyl has been used as a pesticide to control pests and diseases in crops.

properties

IUPAC Name

dimethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl6O4/c1-20-7(18)3-4(8(19)21-2)10(15)6(13)5(12)9(3,14)11(10,16)17/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHHRPHYYRMIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl6O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040306
Record name Chlorendate dimethyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorendate dimethyl

CAS RN

1773-89-3
Record name Dimethyl chlorendate
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Record name Chlorendate dimethyl
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Record name Dimethyl chlorendate
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-dimethyl ester
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Record name Chlorendate dimethyl
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Record name Dimethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Record name CHLORENDATE DIMETHYL
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